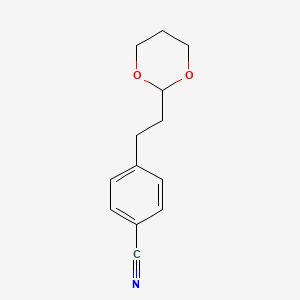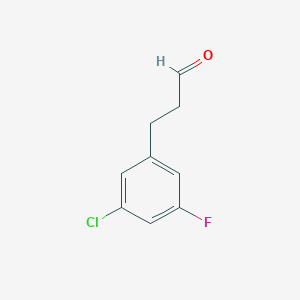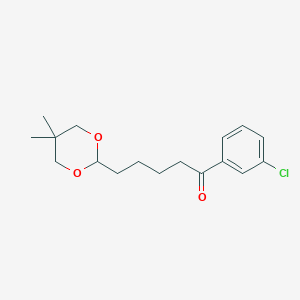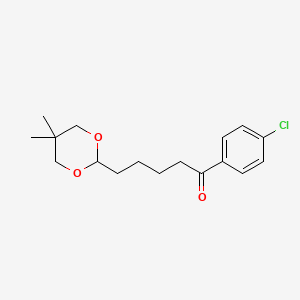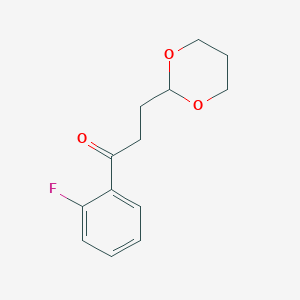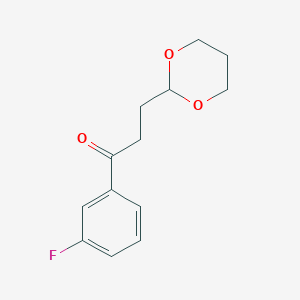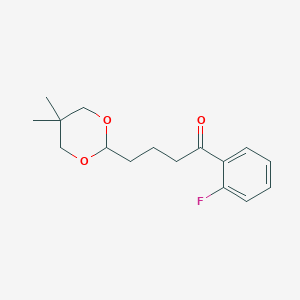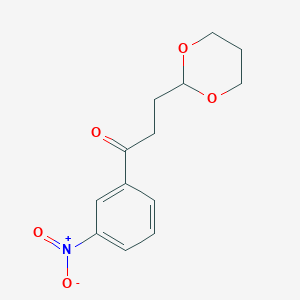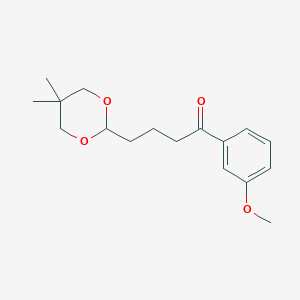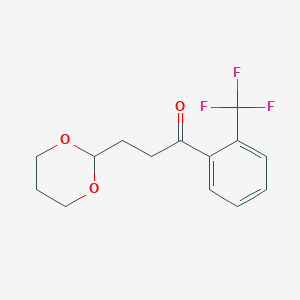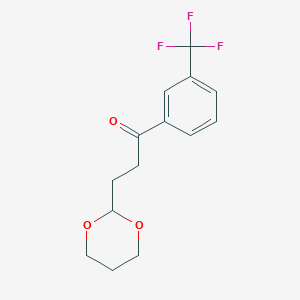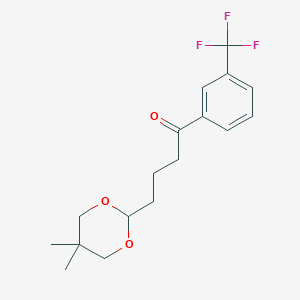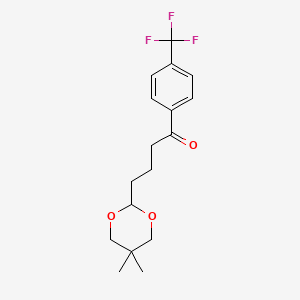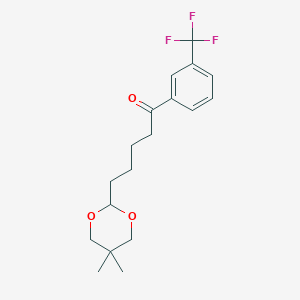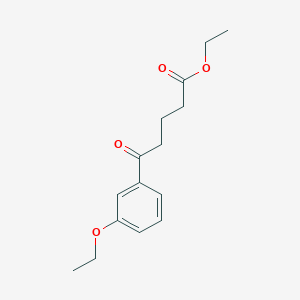
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, commonly known as EEVO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEVO is a derivative of valeric acid and is synthesized through a series of chemical reactions.
科学的研究の応用
Chemical Reactions and Synthesis
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, due to its unique chemical structure, plays a role in various chemical reactions and synthesis processes. For instance, Kurihara et al. (1980) described the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to the formation of different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Cubbon and Hewlett (1968) discussed the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate (Cubbon & Hewlett, 1968).
Crystallography and Molecular Structure
The compound also finds applications in the field of crystallography and molecular structure analysis. Xie, Meyers, and Robinson (2004) detailed the synthesis of a structurally similar compound and its crystallographic characterization (Xie, Meyers, & Robinson, 2004).
Pharmaceutical Research
In pharmaceutical research, Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate derivatives have been explored for their potential applications. For example, Thomas et al. (2017) investigated 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity in certain tumor cell types (Thomas et al., 2017).
Enantioselective Synthesis
The compound is also significant in enantioselective synthesis. Blandin, Carpentier, and Mortreux (1998) highlighted its use in the hydrogenation process to achieve chiral α-hydroxy-γ-butyrolactone, an important component in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
Biochemistry and Metabolism
In the field of biochemistry and metabolism, the compound's derivatives have been identified in various studies. For instance, Kuhara et al. (1983) identified 3-hydroxy-3-ethylglutaric acid in the urine of patients with propionic acidaemia, suggesting a role in metabolic disorders (Kuhara et al., 1983).
特性
IUPAC Name |
ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVDPCGABCRMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

